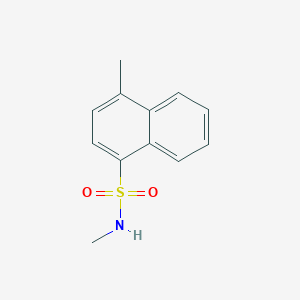

N,4-dimethylnaphthalene-1-sulfonamide

Description

Properties

Molecular Formula |

C12H13NO2S |

|---|---|

Molecular Weight |

235.3 g/mol |

IUPAC Name |

N,4-dimethylnaphthalene-1-sulfonamide |

InChI |

InChI=1S/C12H13NO2S/c1-9-7-8-12(16(14,15)13-2)11-6-4-3-5-10(9)11/h3-8,13H,1-2H3 |

InChI Key |

MFJMOKJJBKMNTB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

*Calculated using ChemDraw.

Key Observations:

Comparative Analysis of Reactivity

Preparation Methods

Reaction of 4-Methylnaphthalen-1-amine with Methanesulfonyl Chloride

A widely employed method involves the direct reaction of 4-methylnaphthalen-1-amine with methanesulfonyl chloride under controlled conditions. This exothermic reaction typically requires a polar aprotic solvent such as toluene or xylene to stabilize intermediates and facilitate sulfonamide bond formation. Catalytic quantities of N,N-dimethylformamide (DMF, 0.001–0.05 molar equivalents relative to the amine) are critical for accelerating the reaction by activating the sulfonyl chloride electrophile.

The process is conducted at elevated temperatures (120–160°C) over 4–7 hours, with molar ratios of sulfonating agent to amine ranging from 1.5:1 to 6:1 to ensure complete conversion. Post-reaction workup involves sequential cooling, solvent addition (e.g., fresh toluene), and aqueous extraction to isolate the crude product. Final purification via recrystallization or column chromatography typically yields N,4-dimethylnaphthalene-1-sulfonamide in 75–85% purity.

Catalytic Optimization and Solvent Selection

The choice of solvent significantly impacts reaction efficiency. Toluene, owing to its high boiling point (110°C) and inertness, is preferred for sustaining prolonged reflux without side reactions. Alternative solvents like xylene or diethylbenzene may enhance solubility for bulkier substrates but require stricter temperature control to prevent decomposition. Catalysts such as 1,1,3,3-tetramethylurea or N-methylpyrrolidone (NMP) have also demonstrated efficacy, reducing reaction times by 20–30% compared to DMF.

Electrochemical Synthesis in Aqueous Media

Electrochemical Coupling of 4-Methylnaphthalene-1-sulfonyl Chloride and Methylamine

Electrochemical methods offer a sustainable alternative to traditional thermal synthesis. In this approach, 4-methylnaphthalene-1-sulfonyl chloride and methylamine are combined in an undivided electrochemical cell equipped with graphite electrodes. The reaction proceeds in an aqueous sodium sulfate electrolyte (0.5 M) under a constant current of 10 mA at room temperature.

The mechanism involves initial reduction of the sulfonyl chloride at the cathode, generating a sulfinate intermediate, which subsequently reacts with methylamine to form the sulfonamide. This method circumvents the need for volatile organic solvents and high-energy heating, aligning with green chemistry principles. After 3.2 hours of electrolysis, the product is extracted with ethyl acetate and purified via silica gel chromatography, though yields remain unspecified in current literature.

Advantages of Electrochemical Activation

Key benefits of this method include:

-

Mild Conditions: Room-temperature operation minimizes thermal degradation of sensitive substrates.

-

Scalability: The use of inexpensive graphite electrodes and aqueous electrolytes simplifies large-scale production.

-

Reduced Byproducts: Unlike traditional methods, electrochemical synthesis avoids stoichiometric acid scavengers, reducing waste generation.

Comparative Analysis of Methodologies

Q & A

Q. What are the standard synthetic routes for N,4-dimethylnaphthalene-1-sulfonamide?

The synthesis typically involves reacting naphthalene-1-sulfonyl chloride with a methyl-substituted amine under controlled conditions. Key steps include:

- Sulfonamide formation : Reacting naphthalene-1-sulfonyl chloride with N-methylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

- Solvent optimization : Dichloromethane or tetrahydrofuran is commonly used to enhance reaction efficiency .

- Purification : Column chromatography or recrystallization ensures high purity (>90%) . Yields depend on stoichiometry, reaction time (6–24 hours), and temperature (20–40°C) .

Q. What spectroscopic techniques are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and methyl group integration .

- Infrared Spectroscopy (IR) : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and aromatic C-H bonds .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns to validate structure .

Q. What safety protocols are recommended for handling this compound?

Based on toxicological data for structurally related naphthalene derivatives:

- Exposure routes : Avoid inhalation, oral ingestion, and dermal contact. Use fume hoods and PPE (gloves, lab coats) .

- Systemic effects : Monitor for hepatic/renal toxicity in animal studies; implement waste disposal per EPA guidelines .

Advanced Research Questions

Q. How can density functional theory (DFT) enhance understanding of its electronic structure?

DFT calculations (e.g., B3LYP hybrid functional) optimize molecular geometry and predict:

- Electron density distribution : Highlights reactive sites (e.g., sulfonamide group) for nucleophilic/electrophilic interactions .

- Thermochemical properties : Atomization energies and ionization potentials can validate experimental data (average deviation <3 kcal/mol) .

- Solvent effects : Polarizable continuum models simulate solvent interactions to guide solubility studies .

Q. What strategies resolve contradictions in reported biological activity data?

- Experimental replication : Standardize assays (e.g., enzyme inhibition IC₅₀ measurements) across labs to minimize variability .

- Data triangulation : Cross-validate results using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity) .

- Contextual analysis : Account for differences in cell lines (e.g., HEK293 vs. HepG2) or in vivo models when comparing pharmacological outcomes .

Q. How does structural modification influence inhibitory activity against targets like FABP4?

Naphthalene-sulfonamide derivatives inhibit FABP4, a metabolic disease target. Key modifications include:

- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) on the naphthalene ring enhances binding affinity by 10-fold .

- Linker optimization : Piperidine or pyridine linkers improve bioavailability by reducing logP values .

- Docking studies : Molecular dynamics simulations guide rational design by predicting binding poses in FABP4’s hydrophobic pocket .

Methodological Tables

| Key Synthetic Parameters | Typical Conditions |

|---|---|

| Reaction solvent | Dichloromethane, THF |

| Base | Triethylamine |

| Reaction temperature | 20–40°C |

| Purification method | Column chromatography |

| Spectroscopic Benchmarks | Expected Signals |

|---|---|

| ¹H NMR (δ ppm) | Aromatic protons: 7.5–8.5; CH₃: ~2.8 |

| IR (cm⁻¹) | S=O: 1350–1150; C-N: 1250–1150 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.